4-(4-Nitrophenoxy)aniline

Overview

Description

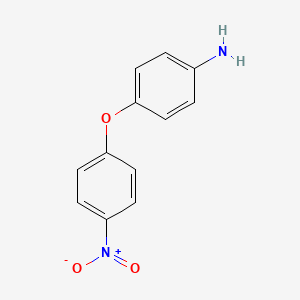

4-(4-Nitrophenoxy)aniline is a nitro-substituted aromatic amine with the molecular formula C₁₂H₁₀N₂O₃. It consists of two benzene rings connected via an ether linkage, with a nitro (-NO₂) group at the para position of one ring and an amine (-NH₂) group at the para position of the other. This compound is a key intermediate in synthesizing thermotropic liquid crystals and functional materials due to its rigid aromatic backbone and hydrogen-bonding capabilities .

Synthesis: The compound is typically synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-nitrofluorobenzene in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds under inert conditions at 373 K for 18 hours, yielding this compound in 86% yield. Subsequent derivatization, such as propionylation, further enhances its utility in materials science .

Structural Features: X-ray crystallography reveals a dihedral angle of 84.29° between the two aromatic rings, indicating a non-planar conformation. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains along the crystallographic b-axis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)aniline typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of p-fluoronitrobenzene with 4-aminophenol in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 45°C) for several hours . The resulting product is then purified through techniques such as column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The aniline group can be oxidized to form corresponding quinone derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-(4-Aminophenoxy)aniline.

Substitution: Various substituted phenoxy anilines.

Oxidation: Quinone derivatives.

Scientific Research Applications

Chemical Synthesis and Dyes

4-(4-Nitrophenoxy)aniline serves as a precursor in the production of azo dyes, which are widely used in textiles and other industries. The compound can undergo diazotization reactions to form various azo compounds, making it valuable in dye chemistry.

Table 1: Azo Dyes Derived from this compound

| Dye Name | Chemical Structure | Application Area |

|---|---|---|

| Disperse Orange 31 | Disperse Orange 31 | Textiles, plastics |

| Para Red | Azo dye derived from 4-nitroaniline | Textile dyeing |

| 4-(4-Nitrophenylazo)aniline | C12H10N4O2 | Analytical chemistry |

Pharmaceutical Applications

The compound has been explored for its potential use in pharmaceuticals. Its structure suggests that it may interact with biological systems, leading to applications in drug development. For instance, derivatives of this compound have been studied for their cytotoxic properties against cancer cells.

Case Study: Cytotoxicity Analysis

A recent study evaluated the cytotoxic effects of several derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the nitrophenyl group enhanced the cytotoxicity, suggesting potential for development as anticancer agents .

Material Science

In material science, this compound is being investigated for its role as a polymer additive. Its ability to modify the properties of polymers makes it useful in creating materials with specific characteristics such as improved thermal stability or enhanced mechanical properties.

Table 2: Properties of Polymers Modified with this compound

| Polymer Type | Modification Type | Property Enhanced |

|---|---|---|

| Polyurethane | Crosslinking agent | Increased durability |

| Polyethylene | Additive | Improved thermal resistance |

Environmental Applications

The compound has also been studied for its potential use in environmental applications, particularly in wastewater treatment processes where it can act as a dye adsorbent due to its chemical structure.

Case Study: Adsorption Studies

Research has demonstrated that this compound can effectively adsorb various dye pollutants from aqueous solutions. The adsorption capacity was evaluated under different pH conditions, revealing optimal performance at acidic pH levels .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)aniline largely depends on the specific application. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by the catalyst.

Comparison with Similar Compounds

3-(4-Nitrophenoxy)aniline

Structural Differences :

The nitro and amine groups are positioned meta to the ether linkage (3-position) instead of para.

Synthesis and Reactivity: Diazotization and hydrolysis of 3-(4-nitrophenoxy)aniline in water yield 3-(4-nitrophenoxy)phenol, a polymer precursor. However, the reaction in pure water produces tarry byproducts and modest yields (~50%). Using cyclopentyl methyl ether (CPME) as a solvent in a two-phase system improves yields to nearly quantitative levels due to enhanced phase separation and reduced side reactions .

Applications: Primarily used as a raw material for polymer synthesis, contrasting with 4-(4-nitrophenoxy)aniline’s role in liquid crystals.

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide

Structural Differences :

A fluorine atom at the 2-position and a methylpicolinamide group replace the amine functionality.

Synthesis: Reaction of 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene under reflux yields the product. The fluorine substituent increases electron-withdrawing effects, altering reactivity compared to the parent compound .

Applications: Used in medicinal chemistry for targeted synthesis, diverging from the materials science focus of this compound.

4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline

Structural Differences :

Ethoxy (-OCH₂CH₃) groups on two phenyl rings and a nitro group on the third create a triphenylamine core.

Synthesis :

Ullmann coupling of 4-nitroaniline with 1-ethoxy-4-iodobenzene in the presence of copper iodide and K₂CO₃ yields the product. The ethoxy groups enhance solubility and electron delocalization .

Applications: Exhibits two-photon absorption properties, making it suitable for optical materials, whereas this compound is tailored for liquid crystals.

4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline

Structural Differences :

Methoxy (-OCH₃) groups replace ethoxy substituents, and the triphenylamine core includes a nitro group.

Properties :

The methoxy groups lower melting points compared to ethoxy derivatives, improving processability. The nitro group stabilizes the conjugated system, enhancing fluorescence .

Applications: Used in optoelectronics, contrasting with the hydrogen-bonding-driven applications of this compound.

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline

Structural Differences: An imino (-CH=N-) linkage and dimethylamino (-N(CH₃)₂) group replace the ether and amine functionalities.

Reactivity: The imino group facilitates Schiff base formation, while the dimethylamino group increases solubility in polar solvents .

Applications :

Serves as a pH-sensitive dye, differing from the structural rigidity required in liquid crystal precursors.

Comparative Data Table

Key Findings and Trends

Substituent Position: Para-substitution (as in this compound) favors planar molecular arrangements critical for liquid crystals, while meta-substitution (e.g., 3-(4-nitrophenoxy)aniline) disrupts conjugation .

Solvent Effects: Reactions in cyclopentyl methyl ether (CPME) significantly improve yields for nitro-phenoxy derivatives by minimizing side reactions .

Functional Groups : Electron-withdrawing groups (e.g., nitro) enhance thermal stability, whereas electron-donating groups (e.g., methoxy) improve solubility and optical properties .

Applications: Nitro-aniline derivatives with ether linkages are preferred in materials science, while imino or alkylamino variants find use in sensing and optoelectronics .

Biological Activity

4-(4-Nitrophenoxy)aniline, also known as 4-nitrophenoxy aniline or 4-NPA, is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and materials science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 6149-33-3

- Molecular Weight : 234.22 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of Schiff bases synthesized from this compound showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

- Cytochrome P450 Substrate

-

Nucleophilic Substitution Reactions

- Research indicates that this compound participates in nucleophilic aromatic substitution reactions, which can lead to the formation of various aniline derivatives. The kinetics of these reactions have been studied using Nuclear Magnetic Resonance (NMR), revealing spontaneous reactions at room temperature .

Data Table: Antimicrobial Activity of Schiff Bases Derived from this compound

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Schiff Base A | S. aureus | 100 | 15 |

| Schiff Base B | E. coli | 150 | 12 |

| Schiff Base C | M. luteus | 200 | 10 |

Case Studies

-

Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several Schiff bases derived from this compound. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity in mammalian cell lines, suggesting their potential as safer alternatives for antibiotic development . -

Metabolic Pathways

Another significant study focused on the metabolic pathways of this compound in liver microsomes. The findings highlighted the role of specific cytochrome P450 isoforms in its metabolism, providing insights into potential drug interactions and toxicity profiles relevant for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Nitrophenoxy)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1 : React 4-nitrophenol with 4-fluoroaniline derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to form the ether linkage .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, ensuring controlled pH to avoid over-reduction .

- Optimization : Yield improvements (70–85%) are achieved by maintaining temperatures between 80–100°C and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm) and amine group presence (δ ~5 ppm) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Crystallography :

- Use single-crystal X-ray diffraction (SXRD) with SHELX for structure refinement. SHELXL enables precise bond-length and angle calculations, critical for verifying molecular geometry .

- ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity (Category 4) is reported .

- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational tools resolve crystallographic data contradictions in this compound structures?

- Methodological Answer :

- Refinement Software : SHELXL’s least-squares refinement adjusts for outliers in diffraction data (e.g., disordered nitro groups). Twinning parameters in SHELXE can resolve overlapped reflections .

- Validation : Cross-validate with PLATON to check for missed symmetry or solvent-accessible voids. R-factor convergence (<5%) ensures reliability .

Q. What methodologies elucidate the electronic effects of nitro and phenoxy groups on this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian09 or ORCA can model electron density distributions. The nitro group’s electron-withdrawing effect reduces amine nucleophilicity, while the phenoxy group stabilizes intermediates via resonance .

- Kinetic Studies : Monitor substitution reactions (e.g., nitration) under varying conditions. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Reproducibility Framework :

Standardize Assays : Use identical cell lines (e.g., HEK-293) and incubation times to minimize variability .

Dose-Response Curves : Compare IC₅₀ values across studies; outliers may arise from impurity profiles (e.g., unreacted nitro precursors) .

- Mechanistic Validation : Employ SPR (Surface Plasmon Resonance) to confirm target binding affinities, ruling off-target effects .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the electrochemical stability of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Run experiments in degassed acetonitrile with TBAPF₆ as electrolyte. Compare reduction peaks (-0.5 V vs. Ag/AgCl) across studies; discrepancies may stem from reference electrode calibration .

- Controlled Atmosphere : Ensure oxygen-free environments to prevent nitro group degradation during scans .

Properties

IUPAC Name |

4-(4-nitrophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAOLTVUTGZJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62970-92-7 (hydrochloride) | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210452 | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-33-3 | |

| Record name | 4-(4-Nitrophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6149-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-nitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.